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molecular formula C21H20N2O B3033079 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol CAS No. 783368-14-9

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol

Cat. No. B3033079
M. Wt: 316.4 g/mol
InChI Key: GQHUAFYOFQRHRS-UHFFFAOYSA-N
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Patent
US07834000B2

Procedure details

A solution of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one (0.25 g. 0.29 mmol) and 10% Pd/C (130 mg) in MeOH (20 ml) was stirred at 40° C. for 6 hours. The catalysis was filtered and solvent evaporated affording the desired product. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=229; tR=1.27.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[C:15](=[O:24])[NH:16][C:17]3[C:22]([CH:23]=2)=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[NH:8]1[CH2:9][CH2:10][CH:11]([C:14]2[C:15](=[O:24])[NH:16][C:17]3[C:22]([CH:23]=2)=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C=1C(NC2=CC=CC=C2C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalysis was filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C=1C(NC2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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